2-Amino-1-(2-nitrophenyl)ethanone
Overview
Description
2-Amino-1-(2-nitrophenyl)ethanone is an organic compound that features both an amino group and a nitro group attached to a phenyl ring, with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-nitrophenyl)ethanone typically involves the nitration of 2-Aminoacetophenone. The process begins with the acetylation of aniline to form 2-Aminoacetophenone, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carefully monitored to prevent over-nitration and to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2,2’-Diamino-1-phenylethanone.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
2-Amino-1-(2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-nitrophenyl)ethanone involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various molecular targets and pathways, leading to biological effects.
Comparison with Similar Compounds
2-Aminoacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroacetophenone: Lacks the amino group, limiting its ability to form hydrogen bonds and participate in nucleophilic substitution.
2-Amino-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position, affecting its reactivity and interaction with other molecules.
Uniqueness: 2-Amino-1-(2-nitrophenyl)ethanone is unique due to the presence of both amino and nitro groups on the phenyl ring, providing a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2-amino-1-(2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXIPRFKMDVCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443678 | |
Record name | 2-Amino-1-(2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524698-41-7 | |
Record name | 2-Amino-1-(2-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524698-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-(2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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